molecular formula C₁₄H₂₁NO₆ B1141853 3-Ethoxyoxalyl-4-oxopiperidine-1-carboxylic acid tert-butyl ester CAS No. 18990-24-4

3-Ethoxyoxalyl-4-oxopiperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B1141853
CAS No.: 18990-24-4
M. Wt: 299.32
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

3-Ethoxyoxalyl-4-oxopiperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

3-Ethoxyoxalyl-4-oxopiperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biochemistry: The compound is employed in the study of enzyme interactions and protein modifications.

    Medicine: Research into potential therapeutic applications, such as drug development, is ongoing.

    Industry: It is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Ethoxyoxalyl-4-oxopiperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethoxyoxalyl-4-oxopiperidine-1-carboxylic acid tert-butyl ester is unique due to its ethoxyoxalyl group, which provides distinct reactivity and functional properties compared to similar compounds. This makes it particularly useful in specific synthetic and research applications .

Properties

IUPAC Name

tert-butyl 8-ethoxy-1,2,7-trioxo-4-azaspiro[2.5]octane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO6/c1-5-20-11-8(16)6-7-15(12(19)21-13(2,3)4)14(11)9(17)10(14)18/h11H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVNXJWVOKUMGLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C(=O)CCN(C12C(=O)C2=O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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